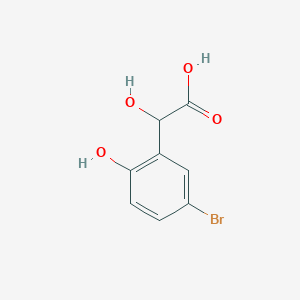
2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H7BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-bromophenylacetic acid with potassium tert-butylate in dimethylformamide at room temperature. The reaction mixture is then treated with benzyl bromide, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyphenylboronic acid: Shares the bromine and hydroxyl groups but differs in the presence of a boronic acid group instead of a carboxylic acid group.
2-Hydroxy-5-bromophenylacetic acid: Similar structure but lacks the additional hydroxyl group on the acetic acid moiety.
Properties
Molecular Formula |
C8H7BrO4 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
AZYABLUKCOFOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



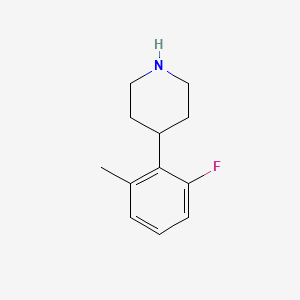
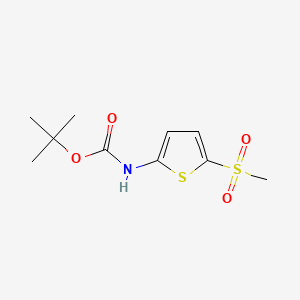
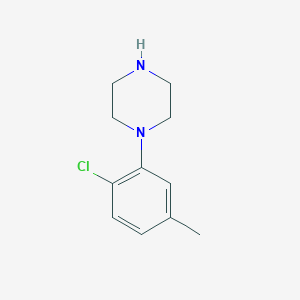


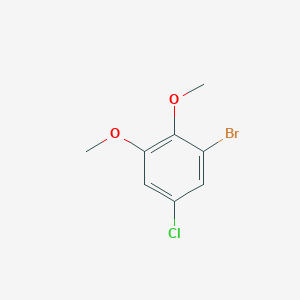
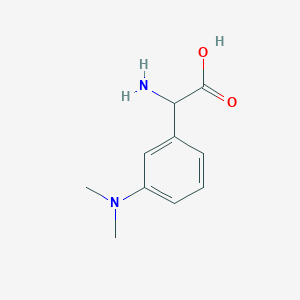
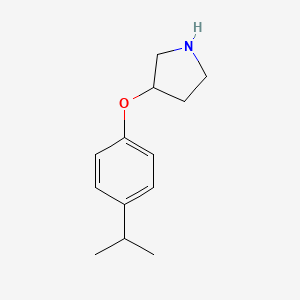
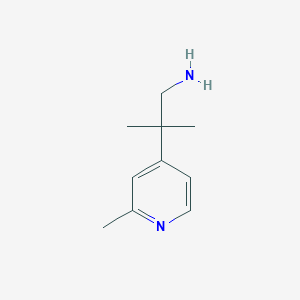
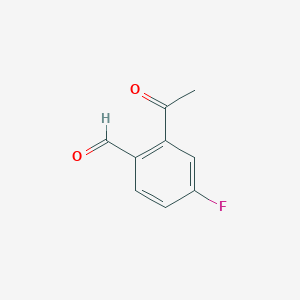


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
